molecular formula C14H8F3N B1351438 3-[4-(Trifluoromethyl)phenyl]benzonitrile CAS No. 893734-90-2

3-[4-(Trifluoromethyl)phenyl]benzonitrile

Cat. No.: B1351438
CAS No.: 893734-90-2
M. Wt: 247.21 g/mol
InChI Key: WZGRFIOYNFHFIM-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine into organic molecules has a profound impact on their physical and chemical properties. researchgate.net The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This inherent strength confers exceptional thermal and chemical stability to fluorinated compounds. researchgate.netwikipedia.org

Historically, the development of organofluorine chemistry began in the 1800s, but it gained significant industrial momentum in the 1920s with the discovery of nonflammable and nontoxic chlorofluorocarbons (CFCs) like CCl3F and CCl2F2, which were widely used as refrigerants. wikipedia.org A major breakthrough was the discovery of polytetrafluoroethylene (PTFE), known as Teflon, in 1938, a fluoropolymer renowned for its non-stick properties and chemical inertness. numberanalytics.com

In the contemporary era, the strategic incorporation of fluorine is a key strategy in medicinal chemistry and materials science. numberanalytics.com An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org The inclusion of fluorine atoms can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. mdpi.com Notable examples of fluorinated pharmaceuticals include the anticancer agent 5-fluorouracil (B62378) and the antidepressant fluoxetine (B1211875) (Prozac). researchgate.netwikipedia.org In materials science, fluoropolymers are valued for their exceptional durability, chemical resistance, and unique surface properties, finding use in coatings, membranes, and high-performance materials for industries like aerospace. numberanalytics.comresearchgate.net

Milestone Description Year
First Organofluorine CompoundFluoromethane synthesized from dimethyl sulfate (B86663) and potassium fluoride (B91410).1835
Industrial Production of CFCsDuPont begins large-scale production of Freon for refrigeration.1930s
Discovery of Teflon (PTFE)Roy J. Plunkett accidentally discovers polytetrafluoroethylene.1938
Anticancer Activity of 5-FUThe biological activity of 5-fluorouracil is first described.1957
Rise of FluoroquinolonesA new class of fluorinated antibiotics is introduced.1980s

Overview of Benzonitrile (B105546) Derivatives in Advanced Synthetic and Materials Chemistry

Benzonitrile derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with a nitrile (-C≡N) group. ontosight.ai This functional group is highly versatile, making these compounds crucial intermediates in organic synthesis. rsc.org They are precursors for a wide range of other functional groups and are used in the production of pharmaceuticals, agrochemicals, dyes, and pigments. ontosight.airsc.org

In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, influencing a molecule's interaction with biological targets. nih.gov For instance, certain benzonitriles are key intermediates in the synthesis of treatments for various diseases, including mental health disorders and cancer. nih.govnbinno.com

In the realm of materials science, benzonitrile derivatives are integral to the development of advanced materials. Their electronic properties make them suitable for applications in optoelectronics, such as in the formulation of materials for Organic Light-Emitting Diodes (OLEDs). rsc.org Fluorinated benzonitrile compounds, in particular, have been explored for their thermally activated delayed fluorescence (TADF) properties, which are crucial for creating highly efficient OLEDs. rsc.org The unique structure of these derivatives allows for the creation of specialty polymers and coatings with enhanced chemical and thermal resistance. nbinno.com

Application Area Examples of Benzonitrile Derivative Use
Pharmaceuticals Intermediates for APIs (e.g., Fluvoxamine, Sorafenib), enzyme inhibitors. nih.govnbinno.com
Agrochemicals Building blocks for advanced herbicides and pesticides. nbinno.comchemimpex.com
Materials Science Synthesis of dyes, pigments, specialty polymers, and OLED materials. ontosight.ainbinno.comrsc.org
Organic Synthesis Versatile precursors for benzoic acid, benzylamine, and other complex molecules. rsc.org

Research Trajectory and Significance of 3-[4-(Trifluoromethyl)phenyl]benzonitrile

This compound (CAS No. 893734-90-2) is a specific bifunctional aromatic compound that has emerged as a valuable building block in synthetic chemistry. chemicalbook.com Its research trajectory is closely linked to the growing demand for complex, fluorinated molecules in the pharmaceutical and materials science sectors.

The significance of this compound lies in the combination of its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, properties that are highly desirable in drug design. mdpi.comchemimpex.com The benzonitrile moiety provides a reactive handle for further chemical transformations, such as nucleophilic additions or cross-coupling reactions. chemimpex.com

While extensive public research dedicated solely to this compound is not widespread, its importance can be inferred from its role as an intermediate. Related structures, such as 3-fluoro-4-(trifluoromethyl)benzonitrile (B57205) and 4-chloro-3-(trifluoromethyl)benzonitrile, are documented as key intermediates in the synthesis of pharmaceutically active compounds and agrochemicals. chemimpex.comgoogle.com Therefore, this compound is primarily valued as a specialized building block for creating more complex molecules with potential applications in these fields. Its synthesis is typically achieved through multi-step reactions involving precursors like 4-bromobenzotrifluoride (B150022) and 3-cyanophenylboronic acid. The compound's utility allows researchers to construct elaborate molecular architectures that leverage the unique properties conferred by both the trifluoromethyl and nitrile groups.

Compound Profile: this compound

Property Value
CAS Number 893734-90-2
Molecular Formula C14H8F3N

| Molecular Weight | 247.22 g/mol |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGRFIOYNFHFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400582
Record name 3-[4-(trifluoromethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893734-90-2
Record name 3-[4-(trifluoromethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Trifluoromethyl Phenyl Benzonitrile and Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. While a detailed crystal structure for the parent compound 3-[4-(trifluoromethyl)phenyl]benzonitrile is not extensively detailed in publicly available literature, analysis of its derivatives provides a clear understanding of the structural motifs and forces at play.

The conformation of biphenyl-like molecules is largely defined by the dihedral angle (or torsion angle) between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho-substituents and the electronic effects favoring co-planarity.

In studies of related compounds, such as N-[4-(trifluoromethyl)phenyl]benzamide, the two aryl rings are significantly twisted relative to each other. The experimentally determined dihedral angle in the crystal structure was found to be approximately 60°. nih.gov This is a substantial deviation from the calculated conformation of the isolated molecule in the gas phase (via DFT methods), which predicted an angle of about 30°. nih.gov This difference highlights the profound impact of crystal packing forces on molecular conformation.

Similarly, for the derivative 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, the benzene (B151609) ring and the mean plane of the morpholine (B109124) ring are oriented at a dihedral angle of 58.04 (10)°. nih.gov These non-planar arrangements are a common feature in substituted biphenyl (B1667301) systems, influencing their ability to pack efficiently and engage in specific intermolecular interactions.

CompoundPlanar GroupsDihedral Angle (°)Reference
N-[4-(trifluoromethyl)phenyl]benzamidePhenyl Ring 1 vs. Phenyl Ring 259.7 (1) nih.gov
4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrileBenzene Ring vs. Morpholine Ring Mean Plane58.04 (10) nih.gov

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. In trifluoromethyl-substituted benzonitriles, interactions involving the fluorine atoms, the nitrile group, and the aromatic rings are particularly important.

Weak hydrogen bonds of the C–H···F and C–H···N types are frequently observed. For instance, the crystal structure of the isomer 4-(trifluoromethyl)benzonitrile (B42179) features sheets of molecules linked by one C–H···F bond and two C–H···N hydrogen bonds. researchgate.net In the derivative 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, molecules are connected by intermolecular C–H···F and C–H···O hydrogen bonds, which collectively form R²₂ (8) ring motifs and link the molecules into chains. nih.gov

π-stacking interactions between aromatic rings are another key packing force. In N-[4-(trifluoromethyl)phenyl]benzamide, both hydrogen bonding and dispersion forces contribute to a side-by-side stacking arrangement of molecules. nih.gov However, such interactions are not always present; the crystal packing of 4-(trifluoromethyl)benzonitrile is dense and lacks any π–π ring interactions. researchgate.net The presence and geometry of these interactions are highly dependent on the specific substitution pattern and the resulting molecular conformation.

Compound/IsomerInteraction TypeDescriptionReference
4-(Trifluoromethyl)benzonitrileC–H···F, C–H···N Hydrogen BondsForms 2D network researchgate.net
4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrileC–H···F, C–H···O Hydrogen BondsForms R²₂(8) ring motifs and chains nih.gov
N-[4-(trifluoromethyl)phenyl]benzamideN–H···O Hydrogen Bonds, π-stackingStabilizes side-by-side molecular packing nih.gov

Positional disorder, where an atom or a group of atoms occupies multiple positions within the crystal lattice, is a well-documented phenomenon, particularly for symmetric and rapidly rotating groups like trifluoromethyl (–CF₃).

A clear example is seen in the crystal structure of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. nih.gov In this compound, the trifluoromethyl group is disordered over two distinct orientations. The crystallographic refinement indicated that these two positions have refined occupancies of 54.9% and 45.1%. nih.gov This rotational disorder is a common feature in crystalline solids containing the –CF₃ group and is often stabilized by a network of weak intermolecular contacts. researchgate.net The presence of such disorder reflects the low rotational barrier of the C–CF₃ bond and the ability of the crystal lattice to accommodate multiple, energetically similar conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, allowing for structural assignment and the study of dynamic processes.

The chemical structure of this compound can be unequivocally confirmed by ¹³C NMR spectroscopy. The number of signals, their chemical shifts, and their coupling constants provide a unique fingerprint of the molecule. Although experimental spectra require acquisition, computed ¹³C NMR data serve as a valuable reference for assignment. The predicted chemical shifts for the carbon atoms in the molecule are distributed across the aromatic region, with the carbon of the nitrile group appearing further downfield and the quaternary carbon of the trifluoromethyl group showing a characteristic quartet splitting in a proton-coupled spectrum due to coupling with the fluorine atoms.

Computed ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm) Assignment
113.1 C (Benzonitrile Ring)
118.2 C (Nitrile, -CN)
123.8 C (Trifluoromethyl, -CF₃)
126.4 CH (Phenyl Ring)
127.8 CH (Phenyl Ring)
130.6 C (Benzonitrile Ring)
131.8 CH (Benzonitrile Ring)
133.1 CH (Benzonitrile Ring)
133.5 CH (Benzonitrile Ring)
141.9 C (Phenyl Ring)

(Data computed using HOSE algorithm and may vary from experimental values) spectrabase.com

NMR spectroscopy is also a powerful technique for studying dynamic processes in solution, such as conformational changes that are rapid on the human timescale but slow on the NMR timescale. For biphenyl compounds like this compound, the primary dynamic process of interest is the rotation around the single bond connecting the two phenyl rings. The rate of this rotation can be influenced by temperature and the viscosity of the solvent. Variable-temperature NMR studies could potentially be used to determine the energy barrier to this rotation.

Tautomeric equilibria involve the migration of a proton between two or more locations within a molecule. The structure of this compound, which consists of stable aromatic rings and lacks acidic protons or functional groups capable of tautomerization, means that this phenomenon is not applicable to this particular compound.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

The spectroscopic analysis of this compound provides critical insights into its molecular structure and electronic properties. Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, elucidates the characteristic bond vibrations, while electronic spectroscopy (UV-Vis) reveals information about the electronic transitions within the conjugated π-system of the molecule.

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its specific functional groups: the cyano group (-C≡N), the trifluoromethyl group (-CF₃), and the aromatic biphenyl core. The correlation between these vibrational frequencies and the molecular structure allows for a detailed structural confirmation.

The most definitive feature in the IR spectrum is the sharp, intense absorption band corresponding to the stretching vibration of the nitrile (C≡N) group, which typically appears in the 2220-2240 cm⁻¹ region. This band is highly characteristic and its presence is a clear indicator of the nitrile functionality.

The trifluoromethyl group gives rise to several strong absorption bands. The C-F stretching vibrations are particularly intense and are expected to be found in the 1100-1350 cm⁻¹ range. Due to the three fluorine atoms, these absorptions often appear as a complex set of strong bands.

The biphenyl structure contributes several characteristic vibrations. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. vscht.cz The C=C stretching vibrations within the two aromatic rings produce a series of medium to weak intensity bands in the 1400-1600 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern on the phenyl rings and typically appear in the 650-1000 cm⁻¹ range.

A summary of the expected characteristic vibrational modes for this compound is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchPhenyl Rings3100 - 3000Weak to Medium
C≡N StretchNitrile2240 - 2220Strong, Sharp
Aromatic C=C StretchPhenyl Rings1600 - 1400Medium to Weak
C-F StretchTrifluoromethyl1350 - 1100Very Strong, Multiple Bands
Aromatic C-H Out-of-Plane BendPhenyl Rings1000 - 650Medium to Strong

Note: The data presented are based on characteristic group frequencies for similar molecular structures. vscht.czorientjchem.org

The electronic absorption (UV-Vis) spectrum of this compound is governed by the π-electron system of the conjugated biphenyl core. The absorption bands observed in the ultraviolet region correspond to electronic transitions from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy molecular orbitals (the Lowest Unoccupied Molecular Orbital, LUMO).

For benzonitrile (B105546) and its derivatives, the UV spectrum typically shows two main absorption bands, which are attributed to π→π* transitions. latech.edu The primary, more intense band appears at a shorter wavelength (around 224 nm for benzonitrile), while a secondary, weaker band is observed at a longer wavelength (around 271 nm for benzonitrile). latech.edu In the case of this compound, the extended conjugation of the biphenyl system, along with the influence of the trifluoromethyl and cyano substituents, is expected to cause a bathochromic (red) shift in these absorption maxima compared to simple benzonitrile.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are a powerful tool for understanding the electronic absorption properties of such molecules. biointerfaceresearch.comsphinxsai.com These calculations can predict the absorption wavelengths (λmax), oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the electronic transitions involved. The primary electronic transitions are typically from the HOMO to the LUMO, representing the excitation of an electron from the highest energy bonding π-orbital to the lowest energy antibonding π*-orbital.

The table below outlines the expected electronic transitions for aromatic compounds of this type.

TransitionOrbitals InvolvedExpected Spectral RegionDescription
Primary π→πHOMO → LUMO, HOMO-1 → LUMO, etc.~220-260 nmHigh-intensity absorption band related to the conjugated biphenyl system.
Secondary π→πHOMO → LUMO+1, etc.~270-320 nmLower-intensity band, often showing fine structure, also arising from the aromatic system.

Note: The spectral regions are estimations based on data for benzonitrile and related aromatic structures. latech.edubiointerfaceresearch.com

The HOMO-LUMO energy gap is a crucial parameter that determines the electronic absorption and reactivity of the molecule. A smaller energy gap corresponds to a longer wavelength of maximum absorption. Both the cyano and trifluoromethyl groups are electron-withdrawing, which can influence the energy levels of the molecular orbitals and thus affect the absorption spectrum. Computational studies on similar molecules allow for the visualization of the HOMO and LUMO, confirming their π-character distributed across the aromatic rings and providing a theoretical basis for the observed π→π* transitions. biointerfaceresearch.comresearchgate.net

Computational and Theoretical Chemistry Investigations of 3 4 Trifluoromethyl Phenyl Benzonitrile

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the atomic-scale behavior of molecules, offering insights into their dynamic motions and interaction patterns that are often inaccessible through experimental means alone. nih.gov For 3-[4-(Trifluoromethyl)phenyl]benzonitrile, MD simulations can elucidate its conformational landscape and the nature of the non-covalent forces that govern its interactions with surrounding molecules in various environments.

Conformational Sampling

MD simulations are used to sample the potential energy surface associated with this rotation. By simulating the molecule's trajectory over time, researchers can map the conformational space and identify low-energy, stable conformations. For biphenyl-type systems, a completely planar conformation is often energetically unfavorable due to steric hindrance between the ortho-hydrogen atoms on adjacent rings. Consequently, the molecule typically adopts a twisted conformation in its lowest energy state. In substituted biphenyls and terphenyls, dihedral angles between adjacent rings commonly range from 30° to 60°. gatech.edu

The simulation data allows for the construction of a potential energy profile as a function of the dihedral angle. This profile reveals the energy barriers to rotation and the probability of finding the molecule in a particular conformational state.

Table 1: Representative Potential Energy Profile for Phenyl Ring Torsion in a Substituted Biphenyl (B1667301) System Note: This table presents illustrative data based on typical findings for structurally similar aromatic compounds. The exact energy values for this compound would require a dedicated simulation.

Dihedral Angle (°)Relative Potential Energy (kcal/mol)Conformational State
02.5 - 4.0Planar (Sterically Hindered)
300.5 - 1.0Twisted (Near Minimum)
450.0Minimum Energy Conformation
600.5 - 1.0Twisted (Near Minimum)
901.8 - 3.0Perpendicular (Transition State)

Intermolecular Interactions

MD simulations are also critical for understanding the complex web of intermolecular forces that dictate how molecules of this compound interact with each other in condensed phases (e.g., liquids or crystals). These interactions are foundational for predicting material properties like crystal packing, solvation energies, and binding affinities. stanford.edu The key functional groups—the benzonitrile (B105546) and trifluoromethylphenyl moieties—give rise to a variety of specific non-covalent interactions.

π-π Stacking: The aromatic rings are electron-rich and can engage in π-π stacking interactions. Simulations can reveal the preferred geometries, which are typically offset or T-shaped arrangements rather than a direct face-to-face stacking, to balance electrostatic and dispersion forces.

Dipole-Dipole and Coulombic Interactions: The electron-withdrawing nature of the nitrile (-CN) and trifluoromethyl (-CF3) groups creates significant local dipoles. MD simulations of neat benzonitrile have shown that strong Coulombic interactions between the partially negative nitrile nitrogen and partially positive hydrogen atoms on adjacent molecules play a major role in forming local antiparallel structural arrangements. nih.govrsc.org Similar interactions are expected for this compound.

Weak Hydrogen Bonds: The fluorine atoms of the -CF3 group and the nitrogen atom of the -CN group can act as weak hydrogen bond acceptors. Computational studies on related fluorinated organic molecules have identified and quantified various C-H···F and C-H···N interactions. mdpi.com These interactions, though individually weak, can collectively contribute significantly to the stability of a crystal lattice. mdpi.com

Halogen-Related Interactions: Beyond hydrogen bonding, the trifluoromethyl group can participate in other interactions, such as C-F···π and F···F contacts, which are driven by a combination of electrostatic and dispersion forces. mdpi.com

The relative strengths of these diverse interactions can be estimated from simulation data using methods like quantum chemical calculations on representative molecular dimers extracted from the MD trajectory. mdpi.com

Table 2: Typical Intermolecular Interaction Energies for Functional Groups Found in this compound Note: These values are representative examples derived from computational studies of molecules containing similar functional groups and are intended to be illustrative.

Interaction TypeInteracting GroupsTypical Energy Range (kcal/mol)Primary Driving Force
π-π StackingPhenyl Ring ↔ Phenyl Ring-1.5 to -3.0Dispersion, Electrostatics
Dipole-Dipole-C≡N ↔ H-C(aromatic)-1.0 to -2.5Electrostatics (Coulombic)
Weak H-Bond-C-F ↔ H-C(aromatic)-0.5 to -1.5Electrostatics, Dispersion
Weak H-Bond-C≡N ↔ H-C(aromatic)-0.8 to -2.0Electrostatics
Halogen InteractionC-F ↔ π-system-0.5 to -1.2Electrostatics, Dispersion

Advanced Applications in Materials Science and Engineering

Role in Organic Electronic and Photoresponsive Systems

No published studies were identified that investigate the role of 3-[4-(Trifluoromethyl)phenyl]benzonitrile in organic electronic or photoresponsive systems. Research in this area often focuses on molecules with specific structural motifs that facilitate charge transport or light-induced isomerization, but the suitability and performance of this compound for these purposes have not been documented. unina.itrsc.org

Application as an Electrolyte Additive in High-Performance Batteries

There is no available data or research indicating the use of this compound as an electrolyte additive in high-performance batteries. Studies in this field have explored isomers and derivatives, such as 3-(Trifluoromethyl)benzonitrile and 4-(Trifluoromethyl)benzonitrile (B42179), for their ability to form a stable cathode electrolyte interface protective film. nyu.eduresearchgate.netconsensus.app However, research on the specific efficacy of the biphenyl (B1667301) structure of this compound in this application is absent from the literature. Similarly, other related compounds like 3-Hydroxy-4-(trifluoromethyl)benzonitrile have been investigated for this purpose, but these findings cannot be attributed to the subject compound. nbinno.comevitachem.com

Future Research Perspectives and Directions

Development of Green and Sustainable Synthetic Methodologies

The synthesis of complex aromatic compounds like 3-[4-(Trifluoromethyl)phenyl]benzonitrile traditionally relies on multi-step processes that can involve harsh reagents and generate significant waste. A key future direction is the development of more environmentally friendly and sustainable synthetic routes. Research in this area is expected to focus on several key strategies:

Alternative Reaction Pathways : Exploring novel synthetic routes that offer higher atom economy and efficiency is crucial. While methods like the Sandmeyer and Rosenmund-von Braun reactions are established for synthesizing aromatic nitriles, future work will likely focus on direct C-H activation and cyanation techniques. nbinno.comcas.cn These methods avoid the need for pre-functionalized substrates, shortening the synthetic sequence. cas.cn

Benign Solvents and Conditions : The replacement of volatile and hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a significant goal. researchgate.net Research will also aim to optimize reaction conditions to operate at lower temperatures and pressures, reducing energy consumption.

A comparison of traditional versus potential green synthetic approaches highlights the advantages of sustainable methodologies.

Synthetic AspectTraditional MethodsFuture Green ApproachesPotential Benefits
CatalystHomogeneous metal salts (e.g., Palladium)Heterogeneous catalysts, Deep Eutectic Solvents (DESs) researchgate.netEasy separation, reusability, reduced metal contamination
Cyanating AgentToxic cyanide salts (e.g., NaCN, KCN) google.comLess toxic sources like potassium ferrocyanide google.com or in-situ generated "CN" sources researchgate.netImproved safety, reduced toxicity of waste streams
SolventVolatile organic compounds (VOCs)Ionic liquids, water, supercritical CO2 researchgate.netReduced environmental pollution and health hazards
Reaction PathwayMulti-step synthesis with pre-functionalizationDirect C-H activation/cyanation cas.cnFewer steps, higher atom economy, less waste

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize synthetic yields and minimize byproduct formation, a detailed understanding of reaction kinetics and mechanisms is essential. Future research will increasingly employ advanced in-situ characterization techniques to monitor the synthesis of this compound in real-time. These methods provide immediate feedback, allowing for precise control over reaction parameters.

Real-Time Mass Spectrometry : Compact mass spectrometers (CMS) can be directly coupled to reaction vessels. shoko-sc.co.jpadvion.com This allows for the continuous tracking of reactants, intermediates, and products, providing invaluable kinetic data without the need for extensive sample preparation. shoko-sc.co.jp

In-Situ NMR Spectroscopy : The use of benchtop and flow NMR spectroscopy is becoming more prevalent for reaction monitoring. azom.comvapourtec.com Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful tool for tracking the progress of reactions involving fluorinated compounds, offering a clear and quantitative view of the conversion of starting materials to products. azom.com

Online Chromatography : Techniques like online high-performance liquid chromatography (HPLC) can be integrated into reaction setups to provide real-time separation and analysis of complex reaction mixtures, which is especially useful for biphasic reactions. vapourtec.com

These advanced techniques offer significant improvements over traditional offline methods like thin-layer chromatography (TLC) and standard NMR analysis.

TechniqueInformation ProvidedAdvantages for Synthesis OptimizationExample Application
Compact Mass Spectrometry (CMS) shoko-sc.co.jpMolecular weight of reactants, intermediates, productsReal-time tracking of reaction completion, identification of unexpected byproductsMonitoring Suzuki coupling reactions shoko-sc.co.jp
In-Situ ¹⁹F NMR Spectroscopy azom.comQuantitative ratio of fluorinated reactants and productsPrecise determination of reaction kinetics and endpoint without deuterated solventsFollowing the progress of nickel-catalyzed cross-coupling azom.com
Online HPLC vapourtec.comSeparation and quantification of all components in a mixtureDetailed kinetic and mechanistic studies, even in complex multiphase systemsAnalyzing biphasic Suzuki-Miyaura cross-coupling reactions vapourtec.com
FT-IR SpectroscopyChanges in functional groupsMonitoring the conversion of functional groups (e.g., formation of the nitrile C≡N stretch)General reaction progress monitoring

Synergistic Integration of Experimental and Computational Approaches

The combination of experimental synthesis and characterization with computational modeling provides a powerful paradigm for accelerating research. Future studies on this compound will benefit greatly from this synergistic approach.

Predictive Modeling : Computational methods, particularly Density Functional Theory (DFT), can be used to predict molecular properties such as electronic structure, reactivity, and spectral characteristics. nih.govfrontiersin.org These predictions can guide experimental efforts by identifying the most promising synthetic routes and target molecules with desired properties.

Mechanism Elucidation : DFT calculations can help elucidate complex reaction mechanisms, identify transition states, and explain observed regioselectivity. frontiersin.org This fundamental understanding is critical for optimizing reaction conditions and developing more efficient catalysts.

Structure-Property Relationships : By correlating computationally derived parameters (e.g., HOMO-LUMO energy gaps, molecular electrostatic potential) with experimentally observed properties, researchers can develop robust structure-property relationships. nih.govresearchgate.net This knowledge is invaluable for the rational design of new materials and molecules based on the this compound scaffold.

Design of Novel Architectures for Tailored Material Properties

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced materials with tailored properties.

Specialty Polymers : Incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. chemimpex.com The rigidity of the biphenyl (B1667301) structure combined with the polar functional groups could be exploited in high-performance polymers.

Liquid Crystals : The rod-like shape of the molecule suggests its potential use in the design of novel liquid crystalline materials. researchgate.net By attaching flexible alkyl chains, it may be possible to create new nematic or smectic phases that are stable over wide temperature ranges. researchgate.net

Organic Electronics : The electron-withdrawing nature of the trifluoromethyl and nitrile groups suggests that derivatives of this compound could function as n-type materials in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Exploration of New Application Domains in Emerging Technologies

The inherent properties of this compound and its derivatives suggest their potential utility in a range of emerging technological fields.

Advanced Energy Storage : Related fluorinated benzonitrile (B105546) derivatives are being explored as electrolyte additives in high-voltage lithium-ion batteries. nbinno.comevitachem.com These additives can form a stable protective film on the cathode surface, preventing electrolyte degradation and improving the battery's cycle life and stability. nbinno.com Future research could assess the efficacy of this compound for this purpose.

Medicinal Chemistry : The trifluoromethyl group is a common motif in pharmaceuticals, as it can enhance properties like metabolic stability and binding affinity. nih.govmdpi.com The biphenyl nitrile scaffold is also present in various bioactive molecules. Therefore, this compound could serve as a key intermediate or fragment for the synthesis of new therapeutic agents. chemimpex.comnih.gov

Agrochemicals : Fluorinated compounds play a significant role in modern agrochemicals. chemimpex.comchemimpex.com The unique substitution pattern of this compound could be leveraged in the design of novel herbicides or pesticides with improved efficacy and environmental profiles. chemimpex.com

Q & A

Q. What are the optimal synthetic routes for 3-[4-(Trifluoromethyl)phenyl]benzonitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between 3-bromobenzonitrile and 4-(trifluoromethyl)phenylboronic acid. Key parameters include:

  • Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures .
  • Temperature: 80–100°C under inert atmosphere to prevent boronic acid oxidation.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.
  • Yield optimization: Excess boronic acid (1.2–1.5 eq.) and degassed solvents improve yields to ~70–85% .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for trifluoromethyl group effects?

Methodological Answer:

  • ¹H/¹³C NMR: The trifluoromethyl group causes deshielding of adjacent protons (e.g., para-substituted aromatic protons at δ 7.6–8.2 ppm). ¹⁹F NMR (δ -60 to -65 ppm) confirms CF₃ presence .
  • Mass spectrometry (EI/ESI): Molecular ion [M+H]⁺ at m/z 248.1 (C₁₄H₈F₃N) with fragmentation patterns showing loss of CN (26 amu) .
  • IR spectroscopy: Sharp nitrile stretch at ~2230 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The strong electron-withdrawing nature of CF₃ activates the benzene ring for NAS but may sterically hinder ortho/para positions. Experimental strategies include:

  • Substituent positioning: The meta-nitrile group directs nucleophiles to the para position relative to CF₃.
  • Kinetic studies: Monitor reaction progress using HPLC under varying temperatures (25–80°C) and solvents (DMF, DMSO) to assess activation barriers .
  • Computational modeling: Density Functional Theory (DFT) calculations predict charge distribution and transition states (e.g., Fukui indices for electrophilic attack) .

Q. What are the metabolic pathways of this compound in biological systems, and how can its degradation products be identified?

Methodological Answer:

  • In vitro metabolism: Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-MS/MS. Major pathways include:
    • Oxidation: Hydroxylation at the benzonitrile ring (detected as [M+16]⁺).
    • Cyanide release: Formation of 3-[4-(trifluoromethyl)phenyl]benzoic acid (confirmed via derivatization with BSTFA) .
  • Stable isotope labeling: Use ¹³C-labeled nitrile to track cyanide liberation via GC-MS .

Q. How can researchers resolve contradictory solubility data for this compound across different solvent systems?

Methodological Answer:

  • Multi-method validation:
    • Gravimetric analysis: Saturate solvents (water, DMSO, THF) at 25°C and 40°C, filter, and evaporate to measure residue.
    • Nephelometry: Quantify turbidity changes during temperature ramping (10–50°C) in aqueous buffers .
  • QSAR modeling: Correlate solubility with Hansen solubility parameters (δD, δP, δH) to predict compatible solvents .

Q. What structure-activity relationships (SAR) govern the antimicrobial efficacy of derivatives of this compound?

Methodological Answer:

  • Derivative synthesis: Introduce substituents (e.g., halogens, methyl groups) at the benzonitrile or CF₃-phenyl rings via directed C-H functionalization .
  • Biological assays: Test against Staphylococcus aureus (MIC/MBC) and Enterococcus faecalis under standardized CLSI protocols.
    • Key finding: Electron-withdrawing groups at the meta position enhance activity (e.g., MIC 0.15 µM for nitro derivatives) .
  • Molecular docking: Map interactions with bacterial enoyl-ACP reductase (FabI) to identify critical binding residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 123–124°C vs. 127–129°C)?

Methodological Answer:

  • Purity verification: Perform DSC at 5°C/min under nitrogen to detect eutectic impurities.
  • Polymorphism screening: Recrystallize from 5+ solvents (e.g., acetone, ethyl acetate) and compare PXRD patterns .
  • Inter-lab calibration: Cross-validate using certified reference standards and traceable thermocouples .

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